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Compound of Interest

Compound Name: 1-Methyl-2-quinolone

Cat. No.: B485643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Methyl-2-quinolone (also known as N-Methylcarbostyril), a heterocyclic compound of

interest in medicinal chemistry and organic synthesis. This document presents its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured

format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-Methyl-2-quinolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-Methyl-2-quinolone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.68 d 1H H-4

7.56 ddd 1H H-7

7.43 d 1H H-5

7.21 ddd 1H H-6

7.13 d 1H H-8

6.64 d 1H H-3

3.67 s 3H N-CH₃

Solvent: CDCl₃. Instrument: Varian A-60D or equivalent.

Table 2: ¹³C NMR Spectroscopic Data for 1-Methyl-2-quinolone

Chemical Shift (δ) ppm Assignment

162.3 C=O (C-2)

140.8 C-8a

139.1 C-4

130.4 C-7

128.1 C-5

122.0 C-6

121.6 C-3

115.5 C-4a

114.1 C-8

29.4 N-CH₃

Solvent: CDCl₃. Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin.[1]
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-Methyl-2-quinolone

Wavenumber (cm⁻¹) Bond Functional Group

3050-3000 C-H stretch Aromatic

2950-2850 C-H stretch Alkane (CH₃)

1660-1640 C=O stretch Amide (Lactam)

1600-1450 C=C stretch Aromatic

Technique: Capillary Cell: Melt.[1]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Methyl-2-quinolone

m/z Interpretation

159 [M]⁺ (Molecular Ion)

130 [M-CO-H]⁺

131 [M-CO]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data

presented above. These may be adapted based on the specific instrumentation available.

NMR Spectroscopy
2.1.1. Sample Preparation
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Weighing: Accurately weigh 5-10 mg of 1-Methyl-2-quinolone for ¹H NMR and 20-50 mg for

¹³C NMR.

Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆).

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR

tube.

2.1.2. ¹H NMR Data Acquisition

Instrument: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans (NS): 16 to 64 scans.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 2-4 seconds.

Spectral Width (SW): 0-12 ppm.

Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm).

2.1.3. ¹³C NMR Data Acquisition

Instrument: A 75 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low

natural abundance of ¹³C.
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Relaxation Delay (D1): 2-5 seconds.

Spectral Width (SW): 0-200 ppm.

Referencing: Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃

at 77.16 ppm).

2.1.4. Data Processing

Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to

obtain the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the

positive absorptive mode.

Baseline Correction: Apply a baseline correction to achieve a flat baseline.

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of

protons.

Peak Picking: Identify and label the chemical shifts of all significant peaks.

FT-IR Spectroscopy
2.2.1. Sample Preparation (Thin Solid Film Method)

Dissolve a small amount (a few milligrams) of 1-Methyl-2-quinolone in a volatile solvent like

dichloromethane or acetone.

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

2.2.2. Data Acquisition

Background Scan: Place the clean, empty salt plate (or the plate with the pure solvent film if

a solution is used) in the spectrometer and run a background scan. This will be subtracted

from the sample spectrum to remove atmospheric and solvent absorptions.
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Sample Scan: Place the salt plate with the sample film in the spectrometer and acquire the

infrared spectrum.

Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio

over a range of 4000-400 cm⁻¹.

Mass Spectrometry
2.3.1. Sample Preparation for GC-MS

Prepare a dilute solution of 1-Methyl-2-quinolone (approximately 1 mg/mL) in a volatile

organic solvent such as methanol, acetonitrile, or ethyl acetate.

If necessary, filter the solution to remove any particulate matter.

Transfer the solution to an autosampler vial.

2.3.2. Data Acquisition (Electron Ionization - EI)

Injection: Inject a small volume (typically 1 µL) of the sample solution into the gas

chromatograph.

Chromatographic Separation: The sample is vaporized and separated on a capillary column

(e.g., a nonpolar column like DB-5). The oven temperature program is designed to ensure

good separation of the analyte from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to

generate a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Synthesis
General Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of an

organic compound like 1-Methyl-2-quinolone.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification of
1-Methyl-2-quinolone

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation &
Data Correlation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic analysis of 1-Methyl-2-
quinolone.

Synthesis of 1-Methyl-2-quinolone
1-Methyl-2-quinolone can be synthesized from quinoline. The process involves the

methylation of the nitrogen atom in the quinoline ring, followed by oxidation.

Quinoline Methylation
(e.g., Dimethyl Sulfate) N-Methylquinolinium salt Oxidation

(e.g., K₃[Fe(CN)₆]) 1-Methyl-2-quinolone

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of 1-Methyl-2-quinolone from quinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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